
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) is a complex organic compound characterized by the presence of a butadiyne linkage and two piperidin-4-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) typically involves the coupling of 1-methylpiperidin-4-ol derivatives with a butadiyne precursor. One common method is the Glaser-Hay coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of an organic solvent such as toluene and a base like pyridine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Glaser-Hay coupling reaction under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a butane linkage.
Substitution: The piperidin-4-ol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce butane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The butadiyne linkage and piperidin-4-ol groups can interact with active sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
- 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(1-methylpiperidin-4-ol) is unique due to the presence of both the butadiyne linkage and the piperidin-4-ol groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and application development.
Eigenschaften
CAS-Nummer |
66481-44-5 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
4-[4-(4-hydroxy-1-methylpiperidin-4-yl)buta-1,3-diynyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C16H24N2O2/c1-17-11-7-15(19,8-12-17)5-3-4-6-16(20)9-13-18(2)14-10-16/h19-20H,7-14H2,1-2H3 |
InChI-Schlüssel |
MRPCQFWKQFYXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C#CC#CC2(CCN(CC2)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




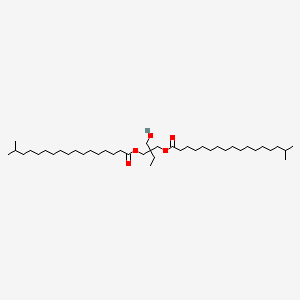
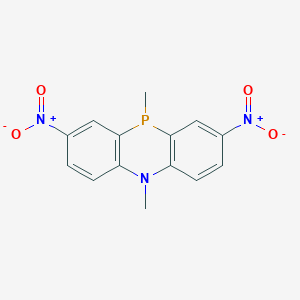
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
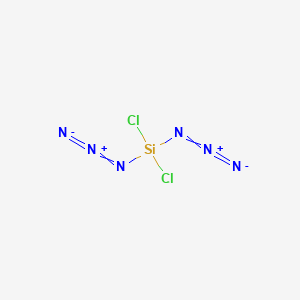
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
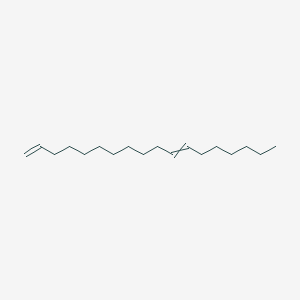
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)

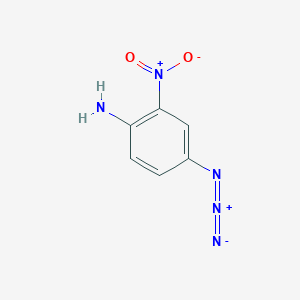
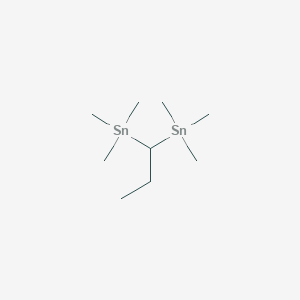
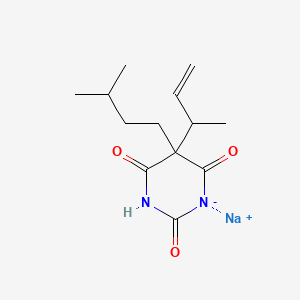
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
